Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is an organic compound with the molecular formula C16H13NO2 It is a derivative of benzoic acid and features an ethynyl group attached to a 3-aminophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate typically involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is carried out under aerobic conditions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate involves its interaction with molecular targets and pathways. The compound’s ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate
- Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
Uniqueness
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group and the ethynyl linkage can significantly affect the compound’s interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-[2-(3-aminophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-9-7-12(8-10-14)5-6-13-3-2-4-15(17)11-13/h2-4,7-11H,17H2,1H3 |
InChI Key |
PYNNNNWQXGUYCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.